

# Sitafloxacin: A Deep Dive into its Molecular Framework and Chemical Characteristics

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## Compound of Interest

Compound Name: Sitafloxacin

Cat. No.: B184308

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and chemical properties of **sitafloxacin**, a fourth-generation fluoroquinolone antibiotic. The information is curated to support research, scientific analysis, and drug development endeavors.

## Molecular Structure and Identification

**Sitafloxacin** is a synthetic, broad-spectrum fluoroquinolone antibacterial agent. Its chemical structure is characterized by a core quinolone ring system with several key substitutions that contribute to its potent antimicrobial activity and pharmacokinetic profile.

IUPAC Name: 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid[1]

CAS Number: 127254-12-0 (for the anhydrous form)[1]

The molecular structure of **sitafloxacin** is distinguished by a spirocyclic amine substituent at the C-7 position, a chlorine atom at the C-8 position, and a fluorocyclopropyl group at the N-1 position. These features enhance its activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria, including strains resistant to other fluoroquinolones.[2][3]

## Chemical and Physical Properties

The physicochemical properties of **sitafloxacin** are crucial for its formulation, stability, and pharmacokinetic behavior. A summary of these properties is presented in the table below.

Property	Value	Source
Molecular Formula	C <sub>19</sub> H <sub>18</sub> ClF <sub>2</sub> N <sub>3</sub> O <sub>3</sub>	[1]
Molecular Weight	409.81 g/mol	[2]
Appearance	Off-white to light yellow powder	
Melting Point	Approximately 220-240 °C (decomposes)	[2]
Boiling Point	629.2 ± 55.0 °C (Predicted)	[2]
pKa	Not explicitly found in search results	
logP	0.59	
Aqueous Solubility	Slightly soluble in water, DMF, DMSO, and Methanol	[2]
Stability	Photo-labile in aqueous solutions; dechlorination is a key degradation step.[4]	

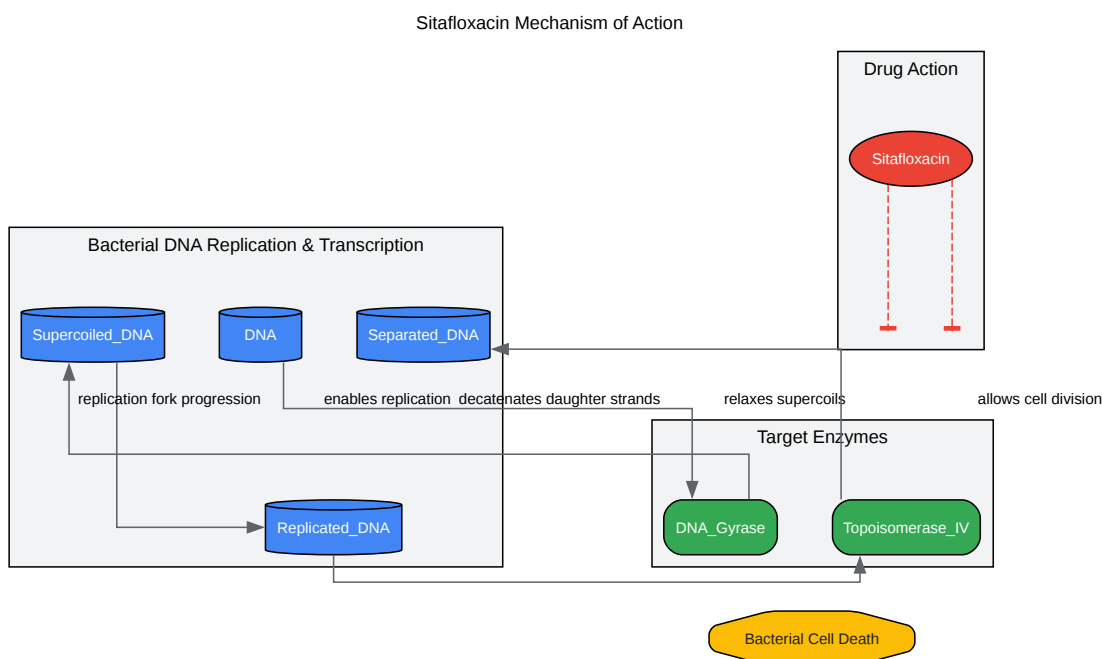
## Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

**Sitafloxacin** exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. The dual-targeting mechanism of **sitafloxacin** contributes to its potent activity and a potentially lower propensity for the development of bacterial resistance.

- **DNA Gyrase:** This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.

- Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication, allowing for proper cell division.

**Sitafloxacin** binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.



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Caption: **Sitafloxacin**'s dual inhibition of DNA gyrase and topoisomerase IV.

## Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of fluoroquinolones like **sitafloxacin** are provided below. These represent standard methodologies in the field.

### Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constant (pKa) of a compound.

Objective: To determine the pKa value(s) of **sitafloxacin** in an aqueous solution.

Materials:

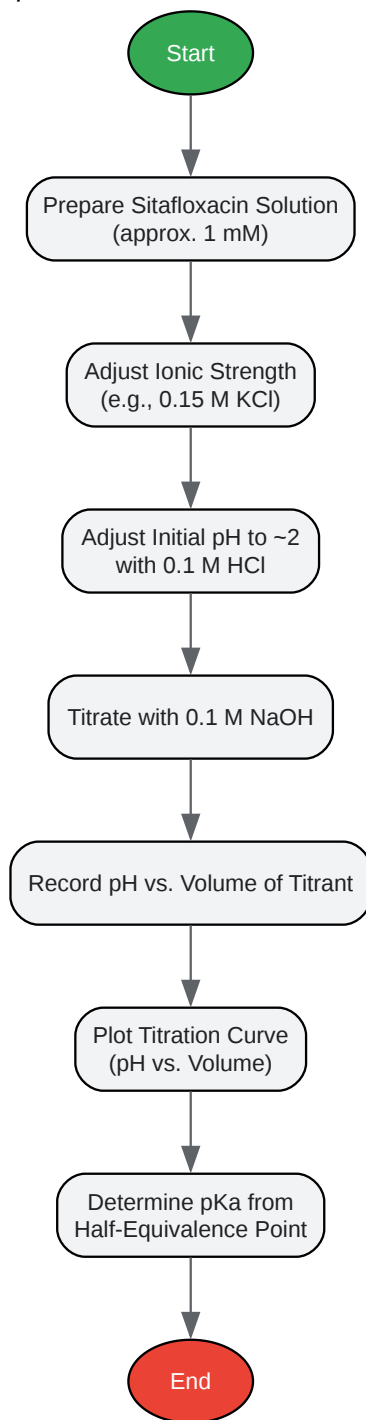
- **Sitafloxacin** reference standard
- Calibrated pH meter and electrode
- Automated titrator or manual burette
- Standardized 0.1 M hydrochloric acid (HCl)
- Standardized 0.1 M sodium hydroxide (NaOH)
- Potassium chloride (KCl) for maintaining ionic strength
- Deionized water, purged with nitrogen to remove dissolved CO<sub>2</sub>
- Magnetic stirrer and stir bar

Procedure:

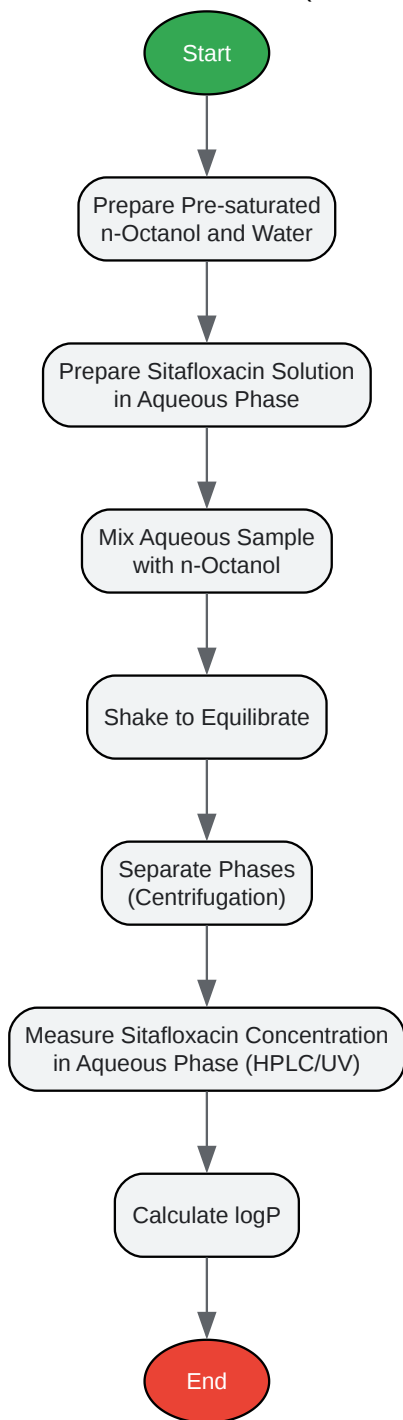
- Preparation of **Sitafloxacin** Solution: Accurately weigh a precise amount of **sitafloxacin** and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM. A co-solvent such as methanol may be used if solubility is low, with the final co-solvent concentration noted.

- Ionic Strength Adjustment: Add KCl to the **sitafloxacin** solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.
- Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) using 0.1 M HCl.
- Titration: Titrate the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments.
- Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve, often identified using the first or second derivative of the titration curve.

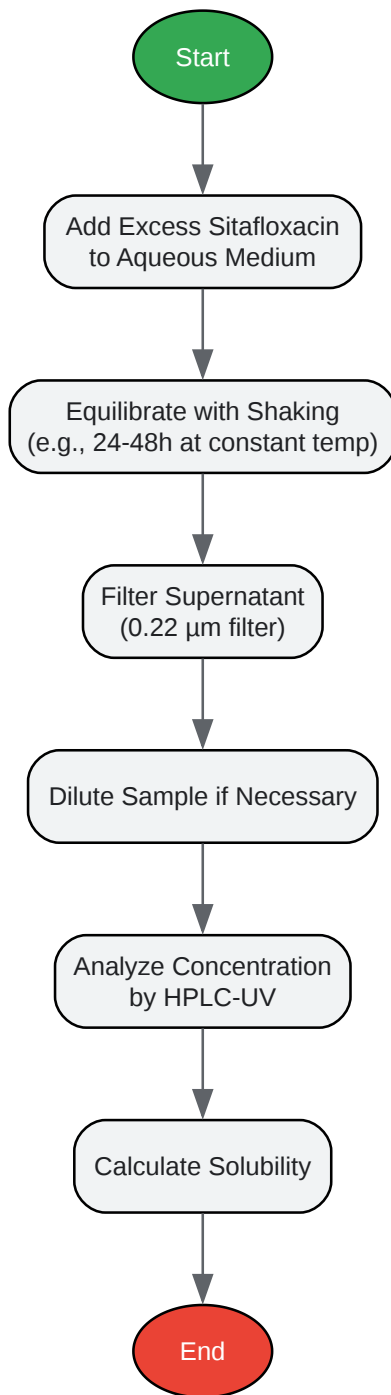
## pKa Determination Workflow



## logP Determination Workflow (Shake-Flask)



## Aqueous Solubility Determination Workflow

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## References

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